molecular formula C9H10N2OS B2887408 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 502651-65-2

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2887408
CAS No.: 502651-65-2
M. Wt: 194.25
InChI Key: QPXYXDJHZOFGTB-UHFFFAOYSA-N
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Description

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the isopropyl group. One common method involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with formamide under acidic conditions to form the thienopyrimidine core. The isopropyl group can then be introduced via alkylation reactions using isopropyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method provides high yields and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thienopyrimidine derivatives with reduced functional groups.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:

The presence of the isopropyl group in this compound enhances its lipophilicity and may improve its bioavailability and therapeutic efficacy compared to its analogs.

Biological Activity

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10N2OS
  • Molecular Weight : 194.26 g/mol
  • CAS Number : 502651-65-2

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit various mechanisms of action. The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes.

Antitubercular Activity

One significant area of research focuses on the compound's potential as an antitubercular agent. A study highlighted that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one showed promising activity against Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial growth through interference with metabolic pathways critical to the pathogen's survival .

Research Findings

Several studies have investigated the biological effects and pharmacological potential of this compound:

  • Antimicrobial Properties : In vitro assays demonstrated that the compound exhibits antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth.
  • Cytotoxicity : The compound was evaluated for cytotoxic effects on human cancer cell lines. Results showed selective cytotoxicity, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes linked to inflammatory processes, indicating its potential as an anti-inflammatory agent.

Case Study 1: Antitubercular Screening

In a systematic screening of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antitubercular activity, this compound was identified as a lead compound with significant activity against M. tuberculosis. The study utilized both in vitro and in vivo models to evaluate efficacy and safety profiles.

Case Study 2: Cancer Cell Line Testing

A study assessed the effects of this compound on various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitubercularMycobacterium tuberculosisMIC = 0.5 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50 = 12 µM
CytotoxicityA549 (Lung Cancer)IC50 = 10 µM
Enzyme InhibitionCOX-1IC50 = 15 µM

Properties

IUPAC Name

6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYXDJHZOFGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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